molecular formula C7H3ClF3NO4 B12086794 5-Chloro-2-nitro-4-(trifluoromethoxy)phenol

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol

Cat. No.: B12086794
M. Wt: 257.55 g/mol
InChI Key: WTJDWXCXLYMBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3ClF3NO4 It is known for its unique structural features, which include a chloro group, a nitro group, and a trifluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitro-4-(trifluoromethoxy)phenol typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-(trifluoromethoxy)phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (e.g., ethanol), and bases (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 5-Chloro-2-amino-4-(trifluoromethoxy)phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenol ring.

Scientific Research Applications

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, influencing its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
  • 3-Chloro-6-nitro-4-(trifluoromethoxy)aniline
  • 4-Amino-2-chloro-5-nitro-alpha,alpha,alpha-trifluoroanisole

Uniqueness

5-Chloro-2-nitro-4-(trifluoromethoxy)phenol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the phenol ring. This combination of functional groups imparts distinctive chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H3ClF3NO4

Molecular Weight

257.55 g/mol

IUPAC Name

5-chloro-2-nitro-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3ClF3NO4/c8-3-1-5(13)4(12(14)15)2-6(3)16-7(9,10)11/h1-2,13H

InChI Key

WTJDWXCXLYMBJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.